molecular formula C13H20N4O3S2 B2667243 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid CAS No. 922645-38-3

2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid

Cat. No.: B2667243
CAS No.: 922645-38-3
M. Wt: 344.45
InChI Key: KSGZNZDFJCCUNL-UHFFFAOYSA-N
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Description

2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and a cyclohexylureido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid typically involves multiple steps. The process begins with the preparation of the 1,3,4-thiadiazole ring, which is achieved through the cyclization of thiosemicarbazide with carbon disulfide under acidic conditions. The cyclohexylureido group is then introduced via a reaction with cyclohexyl isocyanate. Finally, the butanoic acid moiety is attached through a thiol-ene reaction, where the thiadiazole derivative reacts with but-3-enoic acid under radical initiation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace the thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiadiazole ring and cyclohexylureido group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)propanoic acid
  • 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)ethanoic acid
  • 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)pentanoic acid

Uniqueness

Compared to similar compounds, 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a thiadiazole ring and a cyclohexylureido group makes it particularly effective in certain applications, such as enzyme inhibition and material science.

Properties

IUPAC Name

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S2/c1-2-9(10(18)19)21-13-17-16-12(22-13)15-11(20)14-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,18,19)(H2,14,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGZNZDFJCCUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NN=C(S1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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